Octyl b-D-thiomaltopyranoside

Catalog No.
S1542940
CAS No.
148616-91-5
M.F
C20H38O10S
M. Wt
470.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl b-D-thiomaltopyranoside

CAS Number

148616-91-5

Product Name

Octyl b-D-thiomaltopyranoside

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H38O10S

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1

InChI Key

JHBBNAKIOKQRJS-NQXZFOFXSA-N

SMILES

CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Isomeric SMILES

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Octyl β-D-thiomaltopyranoside, also commonly referred to as octyl thiomaltoside (OTM), is a nonionic detergent widely used in scientific research, particularly in the field of biochemistry and biophysics [, ]. It belongs to the family of maltoside detergents, which are synthetic molecules with a unique structure that allows them to interact with both water-soluble and membrane-bound components []. This property makes OTM a valuable tool for the purification, solubilization, and functional analysis of membrane proteins.


Molecular Structure Analysis

The OTM molecule consists of two main parts: a hydrophilic head group and a hydrophobic tail group []. The head group is a sugar moiety derived from β-D-maltose, a disaccharide of glucose. This sugar portion makes OTM water-soluble and allows it to interact with the polar regions of proteins. The tail group is an eight-carbon (octyl) chain, which is hydrophobic and can interact with the nonpolar regions of membrane proteins []. This amphiphilic nature (having both water-loving and water-hating parts) is crucial for OTM's ability to solubilize membrane proteins without disrupting their structure or function [].


Chemical Reactions Analysis

The specific synthesis of OTM can involve various methods, but typically involves the reaction of β-D-maltose with an octyl halide (e.g., octyl bromide) in the presence of a strong base [].

β-D-Maltose + Octyl Halide (e.g., Octyl Bromide) -> OTM + Inorganic Salt (e.g., NaBr)

The exact decomposition pathway of OTM under physiological conditions is not fully characterized. However, under acidic or basic conditions, hydrolysis of the glycosidic bond between the sugar moieties is likely to occur, leading to the breakdown of the molecule [].


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available. OTM is typically used in aqueous solutions.
  • Boiling Point: Not readily available. OTM decomposes before reaching a boiling point.
  • Solubility: OTM is highly soluble in water [].
  • Stability: OTM is relatively stable in aqueous solutions at neutral pH but can degrade under acidic or basic conditions [].

OTM's mechanism of action in solubilizing membrane proteins involves its amphiphilic nature. The hydrophilic head group interacts with the polar head groups of the membrane proteins, while the hydrophobic tail group inserts itself into the hydrophobic interior of the lipid bilayer, mimicking the natural environment of the protein within the membrane []. This interaction disrupts the hydrophobic interactions between the protein and the lipids, allowing the protein to be extracted from the membrane and remain functional in solution [].

Detergent:

Octyl β-D-Thiomaltopyranoside (OTM) is a mild, non-ionic detergent commonly used in scientific research for the solubilization of biological membranes. Its gentle nature allows for the preservation of protein structure and function, making it ideal for various applications such as:

  • Membrane protein extraction and purification: OTM effectively solubilizes membrane proteins from cell membranes while maintaining their native conformation and activity. This is crucial for studying their structure, function, and interactions with other biomolecules.
  • Isolation of membrane vesicles: OTM can be used to isolate specific membrane fractions, such as endoplasmic reticulum or Golgi vesicles, for further analysis of their composition and function.

Enzyme Activation:

OTM can act as an activator for certain enzymes, particularly those associated with membranes. It is believed to work by altering the lipid environment surrounding the enzyme, leading to increased activity. This property makes OTM valuable for studying enzyme function and kinetics.

Other Applications:

OTM also finds applications in other areas of scientific research, including:

  • Studying protein-protein and protein-lipid interactions: OTM can be used to study the interactions between various biomolecules by solubilizing them in a controlled environment.
  • Stabilizing membrane proteins during in vitro assays: OTM can help maintain the stability and functionality of membrane proteins in cell-free systems, enabling researchers to study their properties under controlled conditions.

Wikipedia

Octyl b-D-thiomaltopyranoside

Dates

Modify: 2023-08-15

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